2-Chloro-4-(tributylstannyl)thiazole
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-4-(tributylstannyl)thiazole typically involves the reaction of 2-chlorothiazole with tributyltin chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-Chloro-4-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille cross-coupling reactions, where the tributyltin group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as THF or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(tributylstannyl)thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributyltin and chloro groups. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and create more complex molecules . The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-Chloro-4-(tributylstannyl)thiazole can be compared with other similar compounds, such as:
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole: This compound has a similar structure but with a methylsulfonyl group instead of a chloro group.
2-(Methylthio)-5-(tributylstannyl)thiazole: This compound has a methylthio group and a different substitution pattern on the thiazole ring.
4-(Tributylstannyl)thiazole: This compound lacks the chloro group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tributyl-(2-chloro-1,3-thiazol-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;2H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOHYRNPZHDLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676685 |
Source
|
Record name | 2-Chloro-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-11-8 |
Source
|
Record name | 2-Chloro-4-(tributylstannyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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